2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide
Description
The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide features a hybrid heterocyclic core with a pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide system substituted at the 4-position with a p-tolyl group (methyl-substituted phenyl) and linked to an N-(2-fluorophenyl)acetamide moiety. This structural framework is reminiscent of pharmacologically active thiadiazine derivatives, such as torsemide-related compounds (e.g., USP Torsemide Related Compound E), which share the pyrido-thiadiazine scaffold but differ in substitution patterns .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-15-8-10-16(11-9-15)26-14-25(30(28,29)19-7-4-12-23-21(19)26)13-20(27)24-18-6-3-2-5-17(18)22/h2-12H,13-14H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAGQYYZRYSJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: : The preparation of 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide involves a multi-step synthetic route, generally starting from readily available starting materials such as p-toluidine, fluorobenzene derivatives, and thiadiazine intermediates. The initial steps typically include the formation of the pyrido-thiadiazine core followed by functionalization with the p-tolyl and 2-fluorophenyl groups under specific reaction conditions, such as elevated temperatures, specific pH levels, and catalysis by Lewis acids or bases.
Industrial production methods: : In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow synthesis may be employed for efficient and consistent production, along with advanced purification techniques like recrystallization or chromatography to isolate the target compound.
Chemical Reactions Analysis
Types of reactions it undergoes: : 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: : The sulfur atom in the thiadiazine ring can be oxidized further to form sulfoxides or sulfones.
Reduction: : Reduction reactions can target the nitro groups in the structure to form amino derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions at various positions on the aromatic rings.
Common reagents and conditions used
Oxidation: : Using reagents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Reduction: : Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Conditions involve the use of appropriate nucleophiles or electrophiles with suitable catalysts.
Major products formed from these reactions:
Scientific Research Applications
Chemistry
Used as a precursor in the synthesis of complex organic molecules.
Utilized in studying heterocyclic chemistry and reaction mechanisms.
Biology
Acts as a probe in biochemical assays.
Used in the study of enzyme inhibition and receptor binding.
Medicine
Investigated for potential therapeutic applications due to its biological activity.
Studied in preclinical trials for its pharmacokinetics and pharmacodynamics.
Industry
Utilized in the development of new materials with specific chemical properties.
Employed in agrochemical research for the creation of novel pesticides or herbicides.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Molecular targets: : Potential targets include enzymes, receptors, and ion channels involved in various physiological processes.
Pathways involved: : Inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Pyrido-Thiadiazine Family
The pyrido-thiadiazine core is a key pharmacophore in several compounds. A notable analogue is 4-(3-Tolyl)-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (USP Torsemide Related Compound E), which shares the 1,1-dioxido-thiadiazine system but differs in ring substitution:
- Core Isomerism : The target compound contains a pyrido[2,3-e] fused ring system, whereas the USP analogue features pyrido[4,3-e], altering the spatial arrangement of substituents.
- Substituent Position : The p-tolyl group in the target compound vs. m-tolyl in the USP analogue may affect solubility and receptor binding due to differences in steric hindrance and electron distribution .
Acetamide Derivatives with Fluorophenyl Substituents
The N-(2-fluorophenyl)acetamide moiety is structurally analogous to compounds like 2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide , which exhibit hydrogen-bond-driven crystal packing . Key comparisons include:
- Substituent Effects : The 2-fluorophenyl group in the target compound may engage in weaker π-π stacking compared to electron-rich aryl groups (e.g., naphthyl or trimethylphenyl) due to the electron-withdrawing fluorine atom.
- Hydrogen Bonding : Acetamide derivatives often form R²²(8) graph-set motifs via N–H⋯N interactions, as seen in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide . The target compound’s 2-fluorophenyl group could similarly direct intermolecular interactions, influencing crystallinity and stability.
Fluorinated Aromatic Systems
Fluorine substitution is critical for modulating bioavailability. For example, N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (Example 83 in ) shares a 2-fluorophenyl-acetamide group but incorporates a chromen-pyrazolopyrimidine core. This highlights:
- Bioisosteric Potential: Fluorine’s role in improving metabolic stability and membrane permeability.
- Thermal Properties : The target compound’s melting point (unreported in evidence) may differ from fluorinated analogues like Example 83 (MP: 302–304°C) due to distinct crystal packing .
Research Implications and Gaps
- Crystallography: The target compound’s crystal structure remains uncharacterized. Tools like SHELXL () could refine its hydrogen-bonding patterns and compare them to known R²²(8) motifs .
Biological Activity
The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide is a member of the pyrido-thiadiazine derivatives, which have garnered attention due to their diverse biological activities and potential pharmaceutical applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
This compound features a complex structure characterized by:
- A pyrido-thiadiazine core .
- A dioxido group that enhances reactivity.
- Substituents such as p-tolyl and 2-fluorophenyl , which may influence biological interactions.
The unique arrangement of these functional groups contributes to its pharmacological properties.
Research indicates that compounds within the pyrido-thiadiazine class exhibit significant biological activities, particularly as inhibitors of specific enzymes and pathways involved in disease processes. Notably:
- PI3Kδ Inhibition : The compound has shown potential as a selective inhibitor of the PI3Kδ isoform, which is crucial in cancer signaling pathways. This selective inhibition suggests a mechanism that could mitigate tumor growth and proliferation .
- Anti-inflammatory Properties : Given its structural characteristics, it may also interact with inflammatory pathways, making it a candidate for treating inflammatory diseases .
Case Studies
Several studies have investigated the biological effects of related thiadiazine derivatives:
- Anticancer Activity :
-
Anti-inflammatory Effects :
- Another investigation highlighted the anti-inflammatory potential of similar compounds in models of chronic inflammation. The results indicated a reduction in pro-inflammatory cytokines when treated with these derivatives .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, we can compare its biological activities with other known pyrido-thiadiazine derivatives.
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | PI3Kδ Inhibitor | Selective inhibition leading to apoptosis |
| Compound B | Anti-inflammatory | Reduction in cytokines |
| This Compound | Anticancer & Anti-inflammatory | PI3Kδ inhibition; potential modulation of inflammatory pathways |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the pyrido-thiadiazine core.
- Introduction of substituents via functionalization techniques.
Characterization is performed using spectroscopic methods to confirm structural integrity and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
